4-Bromo-3-methylbenzaldehyde

Catalog No.
S682533
CAS No.
78775-11-8
M.F
C8H7BrO
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methylbenzaldehyde

CAS Number

78775-11-8

Product Name

4-Bromo-3-methylbenzaldehyde

IUPAC Name

4-bromo-3-methylbenzaldehyde

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3

InChI Key

YBXGUHGVNUFFJU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=O)Br

Canonical SMILES

CC1=C(C=CC(=C1)C=O)Br

4-Bromo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrOC_8H_7BrO and a molecular weight of 199.04 g/mol. It features a bromine atom and a methyl group attached to a benzaldehyde structure, specifically at the para and meta positions, respectively. This compound appears as a colorless to white oil and has a melting point range of 114-116 °C and a boiling point of approximately 262 °C . It is known for its reactivity due to the presence of both the aldehyde functional group and the bromine atom, making it useful in various

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-bromo-3-methylbenzaldehyde in biological systems.

As with most aromatic compounds, 4-bromo-3-methylbenzaldehyde is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity or flammability is not available. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols.

Please note:

  • The information on physical and chemical properties is based on general trends for aromatic aldehydes and may not be exact for 4-bromo-3-methylbenzaldehyde.
  • The lack of specific information on this compound highlights the need for further research to explore its potential applications and properties.

Versatile Building Block

4-Bromo-3-methylbenzaldehyde is a valuable compound in scientific research due to its functionality as a versatile building block. Its molecular structure features an aldehyde group (CHO) and a bromine atom (Br) attached to a benzene ring with a methyl group (CH3). This combination allows for various chemical reactions, making it a useful starting material for the synthesis of more complex molecules. Scientific suppliers often describe 4-Bromo-3-methylbenzaldehyde as an "aliphatic building block used for biochemical research" [Source: Santa Cruz Biotechnology, ].

Synthesis of Complex Scaffolds

The presence of the reactive aldehyde group and the bromine atom enables 4-Bromo-3-methylbenzaldehyde to participate in diverse chemical reactions. Scientists can leverage these functionalities to construct complex organic molecules with specific properties. Research has shown its usefulness in the synthesis of various scaffolds, which are the core structures of many biologically active molecules [Source: Biosynth, ]. These scaffolds serve as the foundation for developing new drugs, pharmaceuticals, and other functional materials.

, including:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can react with nucleophiles, such as Grignard reagents or hydride donors, to form alcohols.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds .

Several synthesis methods for 4-Bromo-3-methylbenzaldehyde have been reported:

  • Bromination of 3-Methylbenzaldehyde: This method involves the bromination of 3-methylbenzaldehyde using bromine in an appropriate solvent under controlled conditions.
  • Oxidation of 4-Bromo-3-methylphenylmethanol: The corresponding alcohol can be oxidized to yield the aldehyde.
  • Refluxing with Bromine: A mixture of m-xylene and bromine can be refluxed to produce various brominated derivatives, including 4-bromo-3-methylbenzaldehyde .

4-Bromo-3-methylbenzaldehyde finds applications in:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in flavoring agents and perfumes.
  • Research: Employed in studies involving reaction mechanisms and biological activity assessments .

Interaction studies involving 4-Bromo-3-methylbenzaldehyde have highlighted its role as a substrate for cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 activity, which could alter the metabolism of co-administered drugs . Further research into its interactions with other enzymes or biological targets is warranted to fully understand its pharmacological implications.

Several compounds share structural similarities with 4-Bromo-3-methylbenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-methylbenzaldehyde1122-91-40.97
4-Chloro-3-methylbenzaldehyde74553-29-00.94
3-Bromo-4-methylbenzaldehyde120173-41-30.94
4-Iodo-3-methylbenzaldehyde24078-12-40.94

These compounds differ primarily in their halogen substituents (bromine, chlorine, iodine) or the position of the methyl group on the benzene ring. Each variant exhibits unique reactivity profiles and biological activities due to these modifications.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-methylbenzaldehyde

Dates

Modify: 2023-08-15

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